molecular formula C14H13N5O B8321156 5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine CAS No. 1225278-36-3

5-(2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yloxy)pyridin-2-amine

Cat. No. B8321156
M. Wt: 267.29 g/mol
InChI Key: VBWZRIVLGHLNHK-UHFFFAOYSA-N
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Patent
US09382228B2

Procedure details

A mixture of 2-(1-methyl-1H-pyrazol-4-yl)-4-((6-nitropyridin-3-yl)oxy)pyridine (11.88 g, 40.0 mmol) and NH4Cl (22.4 g, 419 mmol) in EtOH (200 mL) and water (200 mL) was treated portion-wise with iron powder (22.4 g, 401 mmol), stirred for 0.5 h, treated with additional NH4Cl (22.4 g, 419 mmol) and iron powder (22.4 g, 401 mmol) and stirred at RT for 3 h. The solids were removed via filtration through diatomaceous earth and washed with EtOAc and DCM. The filtrate was washed with water, the aqueous layer back-extracted with DCM (4×) and the combined organics were dried over Na2SO4, concentrated to dryness and purified via silica gel chromatography (MeOH/DCM) to afford 5-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)oxy)pyridin-2-amine (6.4 g, 60%). MS (ESI) m/z: 268.1 (M+H+).
Name
2-(1-methyl-1H-pyrazol-4-yl)-4-((6-nitropyridin-3-yl)oxy)pyridine
Quantity
11.88 g
Type
reactant
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
22.4 g
Type
reactant
Reaction Step Two
Name
Quantity
22.4 g
Type
catalyst
Reaction Step Two
Name
Quantity
22.4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[C:11]([O:13][C:14]3[CH:15]=[N:16][C:17]([N+:20]([O-])=O)=[CH:18][CH:19]=3)[CH:10]=[CH:9][N:8]=2)[CH:4]=[N:3]1.[NH4+].[Cl-]>CCO.O.[Fe]>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[C:11]([O:13][C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[N:16][CH:15]=3)[CH:10]=[CH:9][N:8]=2)[CH:4]=[N:3]1 |f:1.2|

Inputs

Step One
Name
2-(1-methyl-1H-pyrazol-4-yl)-4-((6-nitropyridin-3-yl)oxy)pyridine
Quantity
11.88 g
Type
reactant
Smiles
CN1N=CC(=C1)C1=NC=CC(=C1)OC=1C=NC(=CC1)[N+](=O)[O-]
Name
Quantity
22.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
22.4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
22.4 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
22.4 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at RT for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solids were removed via filtration through diatomaceous earth
WASH
Type
WASH
Details
washed with EtOAc and DCM
WASH
Type
WASH
Details
The filtrate was washed with water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back-extracted with DCM (4×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified via silica gel chromatography (MeOH/DCM)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CN1N=CC(=C1)C1=NC=CC(=C1)OC=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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